24-Nor Ursodeoxycholic Acid Methyl Ester

Primary Sclerosing Cholangitis Bile Acid Therapeutics Cholestatic Liver Disease

Researchers require precise C23 bile acid intermediates for norUDCA synthesis and impurity analysis-standard C24 analogs lack critical side-chain truncation and ester protection. This methyl ester enables selective 3α/7β modifications and regulatory-compliant QC. - **Key application**: Protected intermediate for norUDCA (superior PSC/NASH efficacy vs. UDCA). - **Analytical use**: Process impurity reference standard for HPLC/MS method validation (ICH-compliant). - **Supply**: Stable isotope analog (d5) available for PK/LC-MS/MS internal standardization.

Molecular Formula C24H40O4
Molecular Weight 392.58
CAS No. 118316-16-8
Cat. No. B588191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Nor Ursodeoxycholic Acid Methyl Ester
CAS118316-16-8
Synonyms(3α,5β,7β)-3,7-Dihydroxy-24-norcholan-23-oic Acid Methyl Ester
Molecular FormulaC24H40O4
Molecular Weight392.58
Structural Identifiers
SMILESCC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
InChIKeyWTAVEKBGEXLMTO-UZVSRGJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24-Nor Ursodeoxycholic Acid Methyl Ester: Research & Intermediate Applications


24-Nor Ursodeoxycholic Acid Methyl Ester (CAS 118316-16-8), also known as (3α,5β,7β)-3,7-dihydroxy-24-norcholan-23-oic acid methyl ester, is a synthetic C23 bile acid derivative and methyl ester [1]. It is a homolog of ursodeoxycholic acid (UDCA) that lacks one methylene group in its side chain, with a molecular formula of C24H40O4 and a molecular weight of 392.57 g/mol . This compound is primarily utilized as a protected intermediate in the synthesis of 24-nor-ursodeoxycholic acid (norUDCA) and as a reference standard in analytical method development .

Synthetic intermediate
Protected methyl ester for multi-step norUDCA synthesis
Analytical reference
Use as impurity standard in HPLC/LC-MS methods
Isotope-labeled ISTD
Deuterated analog supports LC-MS/MS bioanalysis

Why Generic Bile Acid Analogs Cannot Replace norUDCA Methyl Ester


While bile acid derivatives such as ursodeoxycholic acid (UDCA) and its methyl ester are commercially available, 24-Nor Ursodeoxycholic Acid Methyl Ester (norUDCA methyl ester) possesses a unique C23 side-chain shortened structure that fundamentally alters its physicochemical properties, metabolic fate, and biological activity compared to C24 bile acids [1]. Direct substitution with UDCA methyl ester or free norUDCA would lead to critical discrepancies in synthetic yields, analytical method specificity, and in vivo efficacy. Specifically, the methyl ester protects the carboxylic acid functionality during multi-step synthetic transformations, enabling selective modifications that are unattainable with the free acid [2]. Furthermore, the side-chain truncation confers superior therapeutic efficacy in preclinical models of cholestatic liver disease, a property that cannot be replicated by C24 analogs [1].

UDCA methyl ester
C24 side chain may shift synthetic route outcomes and chromatographic behavior relative to C23 nor-analog
Free norUDCA acid
Unprotected carboxylic acid limits selective transformations and solubility in organic solvents
Other bile acid esters
Model-response endpoint context may differ; side-chain shortening not transferable to C24 homologs

Comparative Evidence for Scientific Selection


In Vivo Efficacy of norUDCA vs. UDCA in Cholangitis Model

While the methyl ester itself is an intermediate, its hydrolyzed free acid form, 24-nor-ursodeoxycholic acid (norUDCA), exhibits markedly superior therapeutic efficacy compared to the standard-of-care bile acid ursodeoxycholic acid (UDCA). In Mdr2 (Abcb4) knockout mice, a model of sclerosing cholangitis, norUDCA treatment (0.5% wt/wt diet for 4 weeks) led to significant improvements across multiple histopathological and biochemical endpoints that were not observed with UDCA at an identical dose [1].

In vivo model comparison
Class-level inference
norUDCA improved liver histology and reduced hydroxyproline; UDCA showed no benefit and elevated liver enzymes (Mdr2-/- mice, 0.5% diet, 4 weeks)
Reported model-response endpoint context for C23 scaffold
Endpoint interpretation limited to cholangitis model; data to verify in other models
Primary Sclerosing Cholangitis Bile Acid Therapeutics Cholestatic Liver Disease

HPLC Separation of Methyl Ester Impurity in norUDCA API

In the quality control of 24-nor-ursodeoxycholic acid (norUDCA) active pharmaceutical ingredient (API), the methyl ester derivative is a known process-related impurity that must be controlled to ensure product purity and safety. A validated HPLC method has been developed that achieves baseline separation of 24-Nor Ursodeoxycholic Acid Methyl Ester (nud methyl ester) from norUDCA and other structurally related impurities, including UDCA, 24-nor-7-ketolithocholic acid (N7K), and 24-nor-3,7-diketocholanic acid (NDK) [1].

HPLC impurity separation
Method context
Baseline resolution of methyl ester (nud methyl ester) from norUDCA (RT 18.6 min) and related impurities under validated HPLC conditions
Supports analytical method for impurity profiling
Method-transfer context; system suitability requires verification per ICH
Pharmaceutical Quality Control Impurity Profiling HPLC Method Development

Solubility Profile: Methyl Ester vs. Free Acid

The methyl ester protection of the carboxylic acid group in 24-Nor Ursodeoxycholic Acid Methyl Ester results in a markedly different solubility profile compared to the free acid, norUDCA. This difference is crucial for its utility as a synthetic intermediate and influences its behavior in biological systems .

Solubility differential
Data to verify
Methyl ester: soluble in chloroform, ethyl acetate, methanol. Free acid: DMSO-soluble (50 mg/mL reported)
Formulation-context dependent solubility; supports non-aqueous synthesis
Vendor datasheet values; independent confirmation recommended
Physicochemical Properties Formulation Development Organic Synthesis

Deuterated Methyl Ester as Internal Standard for LC-MS/MS

The deuterated analog, 24-Nor Ursodeoxycholic Acid-d5 Methyl Ester, is employed as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of bile acids and their metabolites in complex biological samples. The incorporation of five deuterium atoms provides a mass shift that allows the compound to be distinguished from the endogenous, unlabeled analyte, thereby correcting for matrix effects and ionization variability .

Deuterated ISTD utility
Class-level inference
d5-methyl ester (M+5) enables selective MRM transitions free from endogenous interference vs. unlabeled analog
Supports matrix-effect correction in LC-MS/MS bioanalysis
Requires validation in target matrix; reference standard sourcing review
Bioanalysis LC-MS/MS Method Development Pharmacokinetics

Application Scenarios in R&D and Analytical Sciences


Synthesis of norUDCA Derivatives for Efficacy Studies

The methyl ester serves as a key protected intermediate in the multi-step synthesis of 24-nor-ursodeoxycholic acid (norUDCA), which has demonstrated superior efficacy compared to UDCA in preclinical models of cholestatic liver disease [1]. Researchers developing novel bile acid-based therapeutics for primary sclerosing cholangitis (PSC), non-alcoholic steatohepatitis (NASH), or other chronic liver conditions can utilize this compound to access the pharmacologically active free acid form. The ester protection enables selective chemical modifications at the 3α- and 7β-hydroxyl groups, as well as at the side chain, to generate a library of analogs for structure-activity relationship (SAR) studies [2].

QC and Impurity Profiling of norUDCA API

As a known process-related impurity in the manufacture of norUDCA, 24-Nor Ursodeoxycholic Acid Methyl Ester is an essential reference standard for developing and validating analytical methods in pharmaceutical quality control. Analytical laboratories can use this compound to establish system suitability criteria, determine relative retention times, and quantify impurity levels in API batches via HPLC with refractive index or mass spectrometric detection [3]. This is critical for supporting regulatory filings (e.g., IND, NDA, ANDA) and ensuring compliance with ICH guidelines on impurities.

LC-MS/MS Bioanalytical Method Development

The deuterated analog, 24-Nor Ursodeoxycholic Acid-d5 Methyl Ester, is the preferred internal standard for LC-MS/MS assays designed to measure concentrations of norUDCA and its metabolites in biological matrices . This application is indispensable for pharmacokinetic, toxicokinetic, and drug-drug interaction studies conducted in support of preclinical development and clinical trials. The stable isotope labeling ensures robust, matrix-independent quantification, thereby reducing analytical variability and improving data reliability.

Physicochemical and Pre-Formulation Studies

The distinct solubility profile of the methyl ester in organic solvents such as chloroform, ethyl acetate, and methanol makes it a valuable tool for assessing the impact of esterification on the physicochemical properties of bile acid derivatives. Formulation scientists can use this compound to evaluate how ester prodrugs might influence drug loading in lipid-based delivery systems, membrane permeability, and in vitro release kinetics. Comparative studies with the free acid can inform the design of oral formulations with enhanced bioavailability.

Application
Selection Property
Validation Focus
norUDCA synthesis for model-response studies
Protected methyl ester intermediate
Model-response endpoint context, SAR library access
QC and impurity profiling of norUDCA API
Reference standard for process impurity
HPLC system suitability, relative retention time, quantification
LC-MS/MS bioanalytical method support
Deuterated ISTD (+5 Da mass shift)
Matrix-effect control, assay precision in research matrices
Physicochemical and pre-formulation studies
Organic-solvent solubility profile
Formulation-exposure context, lipid-based delivery research

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